Ethyl Ester versus Methyl Ester: Identity as the Primary Synthetic Intermediate vs. Process Impurity
The ethyl ester (CAS 147118-27-2) is the intended intermediate in the primary rosuvastatin synthetic route, as explicitly disclosed in the foundational Shionogi patent US 5,260,440 [1]. In contrast, the methyl ester analog (CAS 160009-35-8) is explicitly characterized as 'a lipophilic synthetic impurity arising from incomplete conversion or side reactions during pyrimidine derivatization' [2]. This identity distinction carries procurement consequences: the ethyl ester is ordered as a synthetic building block, while the methyl ester is ordered as a reference impurity standard.
| Evidence Dimension | Synthetic role identity |
|---|---|
| Target Compound Data | Ethyl ester: primary intermediate in the convergent rosuvastatin synthesis (CAS 147118-27-2) |
| Comparator Or Baseline | Methyl ester: process-related impurity (CAS 160009-35-8) |
| Quantified Difference | Categorical distinction: synthetic intermediate vs. impurity standard; molecular weight 334.41 g/mol (ethyl) vs. 320.4 g/mol (methyl); HPLC retention shift due to increased lipophilicity of ethyl ester |
| Conditions | Defined by synthetic route in US 5,260,440 and impurity classification per Veeprho technical datasheet |
Why This Matters
Procurement of the correct ester is essential: the ethyl ester enables direct entry into the validated oxidation–amination sequence; the methyl ester necessitates re-validation of hydrolysis, oxidation, and coupling steps, introducing regulatory and timeline risk.
- [1] Hirai, K., et al. Pyrimidine derivatives. US Patent 5,260,440. November 9, 1993. View Source
- [2] Veeprho. Methyl 4-(4-Fluorophenyl)-6-isopropyl-2-(methylthio)pyrimidine-5-carboxylate (CAS 160009-35-8) – Product Technical Datasheet. 2026. View Source
